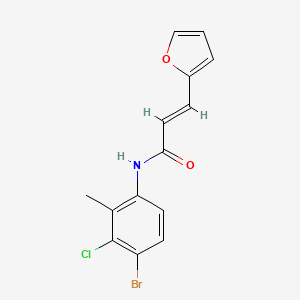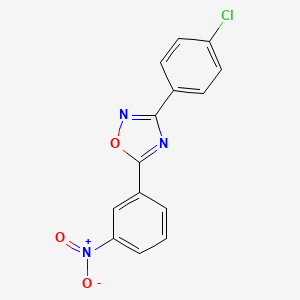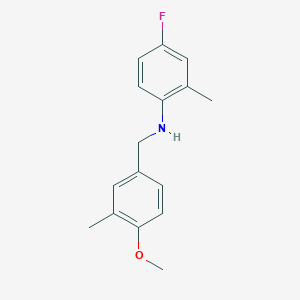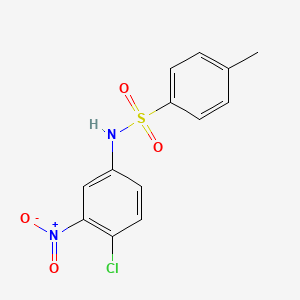
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide, also known as BCAF, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCAF belongs to the class of acrylamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various cellular pathways. This compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide is its potential therapeutic applications in various diseases. This compound has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetic properties are not fully understood. Additionally, the synthesis of this compound is complex and requires the use of expensive reagents and equipment.
Zukünftige Richtungen
There are several future directions that can be explored to further understand the therapeutic potential of N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide. One of the major areas of research is to investigate the toxicity and pharmacokinetic properties of this compound in vivo. Additionally, further studies are needed to elucidate the molecular mechanism of action of this compound and its potential therapeutic targets. Moreover, the development of novel synthetic methods for this compound can lead to the production of more efficient and cost-effective derivatives. Finally, the evaluation of this compound in preclinical and clinical trials can provide valuable insights into its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound can be synthesized using various methods, and it has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. However, there are also some limitations associated with the use of this compound in lab experiments. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Synthesemethoden
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. Among these methods, the Suzuki-Miyaura coupling reaction has been found to be the most efficient and widely used method for the synthesis of this compound. This method involves the coupling of 4-bromo-3-chloro-2-methylphenylboronic acid with 3-(2-furyl)acryloyl chloride in the presence of a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antimicrobial properties. Several studies have demonstrated the anticancer activity of this compound against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-3-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-9-12(6-5-11(15)14(9)16)17-13(18)7-4-10-3-2-8-19-10/h2-8H,1H3,(H,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBACJYAZCVWXBF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)

![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)


![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)



